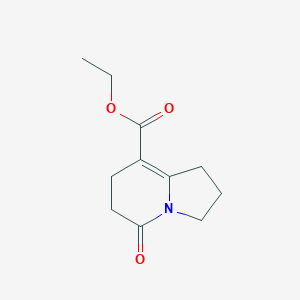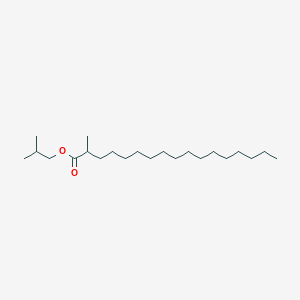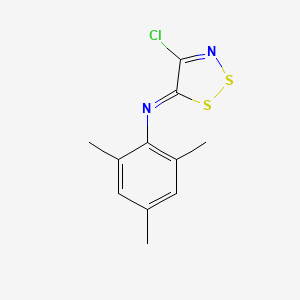
Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- is a complex organic compound characterized by its unique structure, which includes a benzenamine core substituted with a dithiazolylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- typically involves the reaction of 2,4,6-trimethylbenzenamine with a dithiazole derivative under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent, such as thionyl chloride, to introduce the chloro group into the dithiazole ring. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group in the dithiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted dithiazole derivatives.
科学的研究の応用
Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiazole ring is believed to play a crucial role in its biological activity by binding to these targets and modulating their function. The exact pathways involved are still under investigation, but it is thought to interfere with cellular processes like DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
- Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-ethoxy-
- Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluoro-
Uniqueness
Compared to similar compounds, Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- is unique due to its specific substitution pattern on the benzenamine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
65342-94-1 |
|---|---|
分子式 |
C11H11ClN2S2 |
分子量 |
270.8 g/mol |
IUPAC名 |
4-chloro-N-(2,4,6-trimethylphenyl)dithiazol-5-imine |
InChI |
InChI=1S/C11H11ClN2S2/c1-6-4-7(2)9(8(3)5-6)13-11-10(12)14-16-15-11/h4-5H,1-3H3 |
InChIキー |
RVNFNMCDAXUPQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N=C2C(=NSS2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
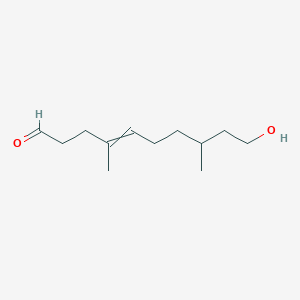
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
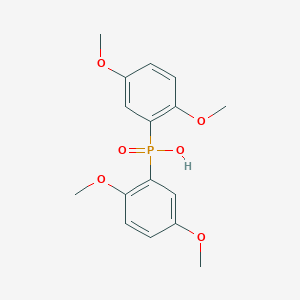
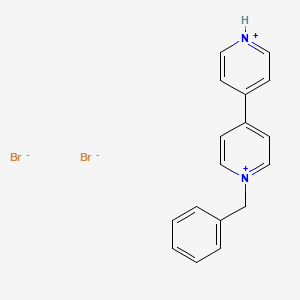

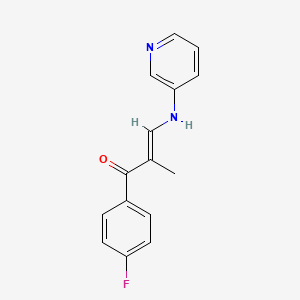


![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)

